(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene
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Overview
Description
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is a saturated derivative of phenanthrene, characterized by the presence of six hydrogen atoms added to the phenanthrene structure
Preparation Methods
The synthesis of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene under specific conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete saturation of the phenanthrene molecule.
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of phenanthrenequinone derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under controlled conditions.
Scientific Research Applications
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory and antioxidant properties.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of (4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The compound can also modulate enzyme activity and influence cellular signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which is unsaturated and exhibits different chemical reactivity.
Carnosic Acid: A related compound with antioxidant properties, used in various biological applications.
Napyradiomycins: A group of compounds with similar polycyclic structures, known for their antibacterial activities.
The uniqueness of this compound lies in its saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts.
Properties
CAS No. |
16804-85-6 |
---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(4aR,10aS)-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,12,14H,2,4,6,8H2/t12-,14+/m0/s1 |
InChI Key |
KLOAGCHCLPAICO-GXTWGEPZSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C=CC3=CC=CC=C23 |
Canonical SMILES |
C1CCC2C(C1)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
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